molecular formula C12H11BrN2O2 B13677148 Ethyl 3-amino-8-bromoquinoline-2-carboxylate

Ethyl 3-amino-8-bromoquinoline-2-carboxylate

Cat. No.: B13677148
M. Wt: 295.13 g/mol
InChI Key: SLPPBILAWGNEKR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-8-bromoquinoline-2-carboxylate typically involves the bromination of quinoline derivatives followed by esterification and amination reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-8-bromoquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-amino-8-bromoquinoline-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Studied for its potential as an antimalarial and anticancer agent.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-8-bromoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interfering with DNA replication. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-7-bromoquinoline-2-carboxylate: Similar structure but with the bromine atom at the 7th position.

    Ethyl 3-aminoquinoline-2-carboxylate: Lacks the bromine atom.

    8-Bromoquinoline: Lacks the amino and carboxylate groups.

Uniqueness

Ethyl 3-amino-8-bromoquinoline-2-carboxylate is unique due to the specific positioning of the amino, bromine, and carboxylate groups, which confer distinct chemical reactivity and potential biological activity compared to its analogues .

Properties

Molecular Formula

C12H11BrN2O2

Molecular Weight

295.13 g/mol

IUPAC Name

ethyl 3-amino-8-bromoquinoline-2-carboxylate

InChI

InChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-9(14)6-7-4-3-5-8(13)10(7)15-11/h3-6H,2,14H2,1H3

InChI Key

SLPPBILAWGNEKR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C2C=CC=C(C2=N1)Br)N

Origin of Product

United States

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